molecular formula C9H9NO2 B13183192 5-Methoxy-1-benzofuran-3-amine

5-Methoxy-1-benzofuran-3-amine

Cat. No.: B13183192
M. Wt: 163.17 g/mol
InChI Key: XLARDNNUDCTQAI-UHFFFAOYSA-N
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Description

5-Methoxy-1-benzofuran-3-amine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and neuropharmacology. It belongs to the benzofuran class of heterocycles, a privileged scaffold known for its diverse biological activities and presence in various pharmacologically active molecules . The core benzofuran structure consists of fused benzene and furan rings, and this specific derivative is characterized by a methoxy substituent at the 5-position and an amine group at the 3-position . While direct mechanistic studies on this compound are limited in the public domain, research on closely related aminoalkyl benzofuran analogs provides strong context for its research value. These structurally similar compounds, such as 5-MAPB and 5-APB, have been shown to act as transporter-mediated releasing agents at monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) . This mechanism of action, which is similar to that of 3,4-methylenedioxymethamphetamine (MDMA), positions benzofuran derivatives as key tools for investigating the neurochemical basis of monoamine release and its behavioral effects . Consequently, this compound serves as a valuable chemical template for developing novel psychoactive substances (NPS) for research and for studying the structure-activity relationships of monoamine-releasing agents . The broader benzofuran scaffold is extensively investigated for its wide range of potential therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities . Researchers also explore benzofuran derivatives in material science due to their photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other non-linear optical materials . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers should handle this compound with care, referring to the Safety Data Sheet (SDS) for proper handling, storage, and disposal guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5-methoxy-1-benzofuran-3-amine

InChI

InChI=1S/C9H9NO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,10H2,1H3

InChI Key

XLARDNNUDCTQAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2N

Origin of Product

United States

Synthetic Strategies for 5 Methoxy 1 Benzofuran 3 Amine and Its Derivatives

Retrosynthetic Analysis of the 5-Methoxy-1-benzofuran-3-amine Core

A retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections to identify potential starting materials and synthetic routes. The primary disconnections involve the C-N bond of the amine and the C-O and C-C bonds forming the benzofuran (B130515) core.

One logical approach is to disconnect the C3-amine bond, leading to a 3-functionalized 5-methoxy-1-benzofuran intermediate. This functional group could be a leaving group (e.g., a halide) for a subsequent nucleophilic substitution with an amine or an amine equivalent, or a precursor to the amine such as a nitro or azide (B81097) group that can be reduced.

Further disconnection of the benzofuran ring itself can follow several established pathways for benzofuran synthesis. A common strategy is the disconnection of the O1-C2 bond and the C3-C3a bond, which often points towards precursors like a substituted phenol (B47542) and a three-carbon synthon that can undergo cyclization. Alternatively, disconnection of the C2-C3 bond can suggest a route involving the cyclization of an ortho-alkynylphenol derivative.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnect C-N bond: 3-Halo-5-methoxy-1-benzofuran + Amine source

Disconnect Benzofuran (O1-C2 and C3-C3a): 4-Methoxyphenol + α-Haloketone or a propargyl derivative.

Disconnect Benzofuran (C2-C3): ortho-Alkynyl-4-methoxyphenol derivative.

Classical and Modern Approaches to Benzofuran Annulation

The formation of the benzofuran ring system is a cornerstone of the synthesis of this compound. Both classical and modern synthetic methodologies are employed to achieve this annulation.

Cyclization Reactions for Benzofuran Ring Formation

Cyclization reactions are a predominant method for constructing the benzofuran nucleus. These reactions typically involve the formation of a C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) ring.

Intramolecular Cyclization: A common strategy involves the intramolecular cyclization of suitably substituted phenols. For instance, o-alkenylphenols can undergo oxidative cyclization to yield benzofurans. nih.gov Palladium-catalyzed reactions are frequently employed for this purpose. nih.gov Another approach is the acid-catalyzed cyclization of acetals, where a protonated acetal (B89532) intermediate undergoes nucleophilic attack by the aromatic ring. wuxiapptec.com The regioselectivity of such cyclizations can be influenced by the electronic properties of the substituents on the aromatic ring. wuxiapptec.com

Transition-Metal Catalyzed Cyclizations: Modern synthetic methods often utilize transition metals to facilitate the construction of the benzofuran ring. Palladium and copper catalysts are particularly prevalent. acs.org For example, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, provides a versatile route to 2,3-disubstituted benzofurans. organic-chemistry.org Ruthenium-catalyzed cycloisomerization of benzannulated homopropargylic alcohols also offers an efficient pathway to benzofurans. organic-chemistry.org

Cyclization Method Catalyst/Reagent Reactants Product Type
Oxidative CyclizationPd(OAc)2/PPh3(E)-3-phenoxyacrylatesSubstituted benzofurans
Acid-Catalyzed CyclizationPolyphosphoric acid (PPA)Acetal of an aryl etherBenzofuran core
Sonogashira Coupling/Cyclization(PPh3)PdCl2/CuIo-Iodophenols and terminal alkynes2,3-Disubstituted benzofurans
CycloisomerizationRuthenium complexBenzannulated homopropargylic alcoholsBenzofurans

Condensation Reactions in Benzofuran Derivative Synthesis

Condensation reactions provide another powerful avenue for the synthesis of the benzofuran scaffold. These reactions typically involve the formation of a new carbon-carbon bond, followed by cyclization and dehydration.

Perkin Reaction: Historically, the Perkin reaction was one of the first methods used to synthesize benzofurans, involving the condensation of a salicylaldehyde (B1680747) with an acid anhydride (B1165640) and its sodium salt. jocpr.com

Rap–Stoermer Reaction: The Rap–Stoermer reaction involves the condensation of a phenol with an α-haloketone in the presence of a base. This reaction proceeds via O-alkylation of the phenol followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation of 2-hydroxybenzaldehydes with active methylene (B1212753) compounds, followed by cyclization, can also lead to benzofuran derivatives. rsc.org For instance, the reaction of 3-hydroxy-2-iodobenzaldehyde (B1339092) with ethynylbenzene analogues via a Sonogashira coupling followed by a Knoevenagel condensation has been used in the synthesis of natural products containing a benzofuran ring. rsc.org

Condensation Reaction Key Reactants Key Intermediate/Step Product Feature
Perkin ReactionSalicylaldehyde, Acid anhydrideFormation of a cinnamic acid derivative2-Substituted benzofurans
Rap–Stoermer ReactionPhenol, α-HaloketoneIntramolecular aldol (B89426) condensationSubstituted benzofurans
Knoevenagel Condensation2-Hydroxybenzaldehyde, Active methylene compoundFormation of a styryl intermediateBenzofuran-3-carboxylic acid derivatives

Functionalization and Derivatization Methods for the Amine Moiety

Once the 5-methoxy-1-benzofuran core is established, the introduction and subsequent modification of the amine group at the 3-position are crucial steps.

Amination Strategies

Directly introducing an amine group at the C3 position of the benzofuran ring can be challenging. Indirect methods are therefore commonly employed.

One strategy involves the synthesis of a precursor molecule that can be converted to the amine. For example, starting from 5-methoxybenzofuran-3-yl-acetic acid, the carboxylic acid can be converted to an amide, which is then reduced to the corresponding amine. dea.gov This provides a two-carbon extended amine from the 3-position.

For the direct introduction of an amino group, one could envision the nitration of the 5-methoxy-1-benzofuran followed by reduction of the nitro group. However, controlling the regioselectivity of the nitration can be difficult. A more controlled approach would be the coupling of a 3-halobenzofuran with an amine or an amine equivalent, although this is not explicitly detailed for this specific substrate in the provided search results. A novel approach for the synthesis of 2-aminobenzofurans involves a [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides, which could potentially be adapted for 3-amino derivatives. nih.gov

N-Alkylation and N-Acylation Reactions

The primary amine of this compound can be readily functionalized through N-alkylation and N-acylation reactions to generate a diverse range of derivatives.

N-Alkylation: N-alkylation can be achieved through various methods. Reductive amination is a common and efficient technique, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH3). researchgate.net Another powerful method is the "hydrogen borrowing" catalysis, where a metal catalyst temporarily oxidizes an alcohol to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced by the catalyst returning the hydrogen. whiterose.ac.uk This method is atom-efficient as it produces water as the only byproduct. whiterose.ac.uk

N-Acylation: N-acylation is a fundamental transformation for converting amines to amides. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. A greener approach for N-acylation involves the use of benzotriazole (B28993) chemistry in water, which allows for the synthesis of various amides under mild conditions and often with high yields. mdpi.com

The synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and its N-ethyl analog has been reported, starting from 5-methoxybenzofuran-3-yl-acetic acid. The acid is converted to the acid chloride, which is then reacted with dimethylamine (B145610) or ethylamine (B1201723) to form the corresponding amides. Subsequent reduction of these amides with a reducing agent like lithium aluminum hydride (LAH) yields the desired N-alkylated products. dea.gov

Reaction Reagents Conditions Product
N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaCNBH3MildSecondary or Tertiary Amine
N-Alkylation (Hydrogen Borrowing)Alcohol, Metal Catalyst (e.g., Rh, Ir)Elevated temperatureSecondary or Tertiary Amine
N-AcylationAcid Chloride/Anhydride, BaseAnhydrous, often cooledAmide
N-Acylation (Benzotriazole method)Carboxylic acid, Benzotriazole, AmineWater, Room temperature or MicrowaveAmide

Stereoselective Synthesis of Chiral Benzofuran Amines

The creation of chiral centers in a controlled manner is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. For 3-aminobenzofuran derivatives, achieving high stereoselectivity at the C3 position or adjacent carbons is a key challenge. Several powerful strategies have emerged to address this, primarily relying on organocatalysis and chiral metal complexes.

An organocatalytic asymmetric formal aza-[3+3] cycloaddition has been successfully developed for the reaction of N-Tosyl-3-aminobenzofuran with α,β-unsaturated aldehydes. researchgate.netdntb.gov.ua This methodology leads to the formation of polysubstituted fused benzofuran derivatives containing two new stereocenters with excellent diastereoselectivity and enantioselectivity. The use of chiral amine catalysts has been pivotal in achieving these high levels of stereocontrol.

Another significant advancement is the enantioselective functionalization of 3-aminobenzofurans at the C2-position using N-heterocyclic carbene (NHC) catalysis. nih.govacs.org This approach utilizes 2-bromoenals as coupling partners and proceeds through the generation of chiral α,β-unsaturated acylazoliums followed by an aza-Claisen rearrangement. The resulting products are formed in moderate to high yields and with good selectivity.

Furthermore, chiral squaramide catalysts have been employed in the asymmetric [4+2] cyclization of benzofuran-derived azadienes with azlactones. acs.org This method provides access to benzofuran-fused six-membered N-heterocycles with high diastereoselectivity and enantioselectivity (up to >20:1 dr and 99% ee). acs.org While not directly yielding a simple 3-aminobenzofuran, this strategy highlights a powerful method for constructing complex chiral scaffolds based on the 3-aminobenzofuran core.

The following table summarizes key findings in the stereoselective synthesis of chiral benzofuran amine derivatives:

Reaction TypeCatalyst/ReagentSubstratesProductsStereoselectivityReference
Formal aza-[3+3] CycloadditionChiral amine organocatalystN-Tosyl-3-aminobenzofuran, α,β-Unsaturated aldehydesPolysubstituted fused benzofuran derivativesUp to >20:1 dr, >99% ee researchgate.netdntb.gov.ua
C2-FunctionalizationN-Heterocyclic Carbene (NHC)3-Aminobenzofurans, 2-BromoenalsC2-alkylated 3-aminobenzofuransModerate to high selectivity nih.govacs.org
Asymmetric [4+2] CyclizationChiral SquaramideBenzofuran-derived azadienes, AzlactonesBenzofuran-fused six-membered N-heterocyclesUp to >20:1 dr, 99% ee acs.org
Asymmetric Tandem CyclizationCinchona alkaloid-derived squaramide catalystsortho-Hydroxy α-aminosulfone, 2-Bromo-1,3-indandioneAminobenzofuran spiroindanone derivatives17% ee mdpi.com
Copper/BOX Complex-Catalyzed ReactionCopper/BOX complex2-Imino-substituted phenols, Aryl diazoacetatesEnantiomerically enriched 2,3-dihydrobenzofurans88–97% ee, single diastereoisomer nih.gov

Catalytic and Green Chemistry Methodologies in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and adherence to the principles of green chemistry to enhance efficiency and sustainability. The synthesis of this compound and its derivatives has benefited from these advancements.

Palladium and copper catalysts are powerful tools for the construction of benzofuran rings. Palladium-catalyzed reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization, have been widely used to generate the benzofuran core. nih.govacs.org Another palladium-catalyzed approach involves the cycloisomerization of 2-(cyanomethyl)phenyl esters to produce 3-acyl-2-aminobenzofurans. dntb.gov.ua

Copper catalysis has also proven to be highly effective. A notable example is the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines to afford 3-aminobenzofurans. jst.go.jp Furthermore, one-pot, three-component syntheses catalyzed by copper iodide have been developed for the preparation of 3-aminobenzofurans from o-hydroxy aldehydes, amines, and alkynes. semanticscholar.orgnih.gov

The following table provides an overview of selected palladium- and copper-catalyzed methods for the synthesis of benzofuran amine derivatives:

Catalyst SystemReaction TypeStarting MaterialsProduct TypeKey FeaturesReference
Pd(OAc)₂, PCy₃, ZnCycloisomerization2-(Cyanomethyl)phenyl esters3-Acyl-2-aminobenzofuransGood to excellent yields dntb.gov.ua
(PPh₃)PdCl₂, CuISonogashira Coupling / Cyclizationo-Iodophenols, Terminal alkynes2,3-Disubstituted benzofuransVersatile for various substitutions nih.govacs.org
Cu(OTf)₂Annulative Aminationortho-Alkynylphenols, O-Acylated hydroxylamines3-AminobenzofuransOne-step synthesis under mild conditions jst.go.jp
CuIOne-Pot Three-Component Reactiono-Hydroxy aldehydes, Amines, Alkynes3-AminobenzofuransUse of deep eutectic solvent, high efficiency semanticscholar.orgnih.gov
Cu(II)N-Arylation3-Amino-2-arylbenzofuransN-Aryl-3-amino-2-arylbenzofuransFurther functionalization of the amino group mdpi.com

In line with green chemistry principles, there is a growing interest in developing metal-free synthetic routes and employing sustainable reaction conditions. For the synthesis of benzofuran derivatives, several metal-free approaches have been reported. One such method involves the one-pot synthesis of 3-phosphinoylbenzofurans via a phospha-Michael addition/cyclization of H-phosphine oxides with in situ generated ortho-quinone methides. nih.gov Another example is the use of BF₃-Et₂O to catalyze cyclization reactions for the formation of the benzofuran ring. nih.gov

The pursuit of sustainability also involves the use of environmentally benign solvents and reaction conditions. The aforementioned copper-catalyzed one-pot synthesis of 3-aminobenzofurans in a deep eutectic solvent (DES) is a prime example of a green chemistry approach. semanticscholar.orgnih.gov Deep eutectic solvents are biodegradable, have low toxicity, and can often be recycled, making them attractive alternatives to conventional volatile organic solvents. Additionally, cesium carbonate (Cs₂CO₃) has been utilized as a catalyst for the synthesis of 3-amino-2-arylbenzofurans at room temperature, offering a milder and potentially more environmentally friendly alternative to some transition metal-catalyzed processes. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 1 Benzofuran 3 Amine

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran scaffold is an electron-rich heterocyclic system, rendering it susceptible to various chemical transformations, particularly electrophilic substitution. The reactivity is a composite of the fused benzene (B151609) ring and the furan (B31954) ring, with the latter generally being more reactive towards electrophiles.

The position of electrophilic attack on the benzofuran ring is influenced by the stability of the resulting carbocation intermediate (the sigma complex). stackexchange.com For the furan ring itself, electrophilic substitution preferentially occurs at the C2 position due to the formation of a more stable intermediate with three resonance structures. quora.comchemicalbook.com However, in benzo-fused heterocycles like benzofuran, electrophilic attack is often directed to the C3 position of the five-membered ring. pixel-online.net The presence of the amino group at C3 and the methoxy (B1213986) group at C5 in the target molecule significantly modulates this inherent reactivity.

The electron-donating methoxy group at the 5-position activates the benzene ring, directing electrophilic aromatic substitution towards the ortho (C4 and C6) positions. The amino group at the C3 position also strongly activates the ring system. Conversely, functionalization at the C2 position is also common, often achieved through methods like Friedel–Crafts acylation, although this can sometimes lead to a mixture of C2 and C3 substituted products. nih.gov N-heterocyclic carbene catalysis has been utilized for the enantioselective functionalization of 3-aminobenzofurans specifically at the C2-position. acs.org

Table 1: Summary of Benzofuran Ring Reactivity Sites

Transformations Involving the Methoxy Substituent

The methoxy group (-OCH₃) at the 5-position is a key functional group that influences the electronic properties of the entire molecule. While it primarily acts as an activating group in electrophilic substitutions on the benzene ring, the methoxy group itself can undergo specific chemical transformations.

The most significant reaction involving an aryl methoxy group is ether cleavage, or demethylation, to yield the corresponding phenol (B47542) (a 5-hydroxy derivative). This transformation is typically achieved under strong acidic conditions or with specific demethylating agents. The choice of reagent is crucial to avoid unwanted side reactions on the sensitive benzofuran ring and the amino group. DNA demethylation, for instance, is a biological process that can be induced by inhibiting DNA methyltransferases (DNMTs). mdpi.com In a laboratory setting, agents like S-adenosylmethionine (SAM) can act as methyl donors, while inhibitors such as 5'-AZA-Deoxycytidine can induce demethylation, highlighting the chemical accessibility of this transformation. nih.gov

Table 2: Potential Chemical Transformations of the Methoxy Group

Chemical Behavior of the 3-Amino Group

The 3-amino group (-NH₂) is a highly reactive and versatile functional handle on the 5-Methoxy-1-benzofuran-3-amine molecule. Its chemical behavior is dominated by the nucleophilicity of the nitrogen atom's lone pair of electrons.

N-Acylation and N-Alkylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, it can be alkylated by reacting with alkyl halides. The synthesis of related benzofuran derivatives has been demonstrated through the reaction of a carboxylic acid chloride with an amine to form an amide, which is subsequently reduced. dea.gov

Diazotization: As a primary aromatic amine, the 3-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This reaction forms a highly reactive diazonium salt. This intermediate is seldom isolated and is typically used immediately in subsequent reactions (e.g., Sandmeyer or Schiemann reactions) to introduce a wide variety of substituents at the C3 position, including halogens, cyano, or hydroxyl groups.

Role as a Directing Group: The amino group is a powerful activating group for electrophilic aromatic substitution, further enhancing the reactivity of the benzofuran ring system. However, under strongly acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a deactivating, meta-directing group. This property can be exploited to control the regioselectivity of certain reactions.

Table 3: Common Reactions of the 3-Amino Group

Reaction Mechanism Elucidation for Synthesis and Functionalization

The synthesis of the 3-aminobenzofuran core structure can be achieved through various modern synthetic methodologies, each with a distinct reaction mechanism.

One prominent strategy is the cascade cyclization reaction . An efficient method has been developed utilizing ortho-hydroxy α-aminosulfones as substrates. mdpi.com This process involves a sequence of reactions, often beginning with a Michael addition, followed by an intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton, which can then be converted to the desired 3-amino derivative. royalsocietypublishing.org Mechanistic studies suggest that this cascade proceeds first through the Michael addition to form a key intermediate, which then undergoes intramolecular cyclization. royalsocietypublishing.org

Another approach involves a tandem SNAr-cyclocondensation reaction . This method has been used to synthesize novel 3-amino-4,5,7-trifluorobenzofurans from perfluorobenzonitriles and α-hydroxycarbonyl compounds. nih.gov The mechanism involves an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclocondensation to form the benzofuran ring.

Visible-light-driven, iron-catalyzed reactions have also been developed for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives. researchgate.net Preliminary mechanistic studies indicate that the iron catalyst facilitates the decarboxylation of alkyl carboxylic acids to generate alkyl radicals, leading to a one-pot decarboxylation and cyclization cascade. researchgate.net

Furthermore, the synthesis of related compounds, such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, provides insight into functionalization pathways. A reported synthesis starts with 5-methoxybenzofuran-3-yl-acetic acid, which is converted to the acid chloride. dea.gov This intermediate is then reacted with an amine to form an amide, followed by reduction with a hydride reagent like lithium aluminum hydride (LAH) to yield the final ethylamine (B1201723) derivative. dea.gov This multi-step process highlights a classic approach to elaborating a substituent at the C3 position.

Table 4: Mechanistic Approaches to Synthesis and Functionalization

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While complete spectral data for 5-Methoxy-1-benzofuran-3-amine is not extensively published, analysis of closely related derivatives allows for a detailed understanding of the core structure.

¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. Analysis of derivatives such as Methyl 3-Amino-5-methoxybenzofuran-2-carboxylate and (3-Amino-5-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone provides insight into the expected spectral features of the this compound core. nih.govnih.gov

For the 3-amino-5-methoxybenzofuran moiety within these derivatives, the methoxy (B1213986) group protons typically appear as a singlet in the upfield region of the spectrum. For instance, in Methyl 3-Amino-5-methoxybenzofuran-2-carboxylate, two distinct singlets are observed at 3.86 ppm and 3.96 ppm, corresponding to the methoxy groups. nih.gov The amino group protons are often observed as a broad singlet, as seen at 4.90 ppm in the same compound. nih.gov The aromatic protons on the benzofuran (B130515) ring system will exhibit characteristic chemical shifts and coupling patterns based on their positions.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 3-Amino-5-methoxybenzofuran Derivatives

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Methyl 3-Amino-5-methoxybenzofuran-2-carboxylate-OCH₃ (ester)3.86s
-OCH₃ (ring)3.96s
-NH₂4.90bs
(3-Amino-5-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone-OCH₃3.88s
-OCH₃3.93s
-OCH₃3.94s

Note: Data extracted from studies on derivatives of this compound. 's' denotes singlet, 'bs' denotes broad singlet.

The ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom in this compound. The carbon of the methoxy group would resonate at a characteristic upfield chemical shift. The carbons of the aromatic rings would appear in the downfield region, with their specific chemical shifts influenced by the electron-donating effects of the methoxy and amino groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, providing information about the spatial proximity of different parts of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming its atomic composition. While specific HRMS data for this compound is not available, this technique would be a critical step in its definitive characterization.

Isotopic Pattern Analysis for Elemental Composition

The isotopic pattern of the molecular ion in a mass spectrum can provide further confirmation of the elemental composition. The relative abundances of the isotopes of carbon, nitrogen, and oxygen would produce a characteristic pattern that can be compared with theoretical predictions for the expected formula of C₉H₉NO₂.

The fragmentation pathways of related 5-methoxy-1-benzofuran derivatives often involve characteristic losses. For example, in the mass spectrum of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, a moderate molecular ion is observed, and the fragmentation pattern is dominated by cleavage of the side chain. A similar analysis for this compound would be expected to show initial fragmentation events related to the amino group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of a 5-methoxy-1-benzofuran derivative typically shows characteristic absorption bands. For instance, the FTIR spectrum of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl shows absorbances in the region of 600-1700 cm⁻¹, which are characteristic of the benzofuran ring system. For this compound, the IR spectrum would be expected to exhibit characteristic peaks for:

N-H stretching: Typically in the range of 3300-3500 cm⁻¹, indicative of the primary amine group.

C-O stretching: For the methoxy group and the furan (B31954) ether linkage.

C=C stretching: Associated with the aromatic benzene (B151609) and furan rings.

C-H stretching and bending: For the aromatic and methoxy protons.

Interactive Data Table: Expected IR Absorption Regions for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
Methoxy GroupC-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1600
Ether (furan)C-O Stretch1000 - 1300
Ether (methoxy)C-O Stretch1000 - 1300

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

The electronic absorption spectrum of this compound is primarily determined by the benzofuran core, which acts as the principal chromophore. This bicyclic aromatic system, consisting of a fused benzene and furan ring, gives rise to characteristic π → π* electronic transitions. The absorption bands are further influenced by the electronic effects of the substituents: the methoxy (-OCH₃) group at the 5-position and the amine (-NH₂) group at the 3-position.

Both the amine and methoxy groups are strong auxochromes, meaning they are electron-donating groups that can modify the absorption characteristics of the chromophore. They possess non-bonding electrons (lone pairs) that can interact with the π-electron system of the benzofuran ring through resonance. This interaction increases the electron density of the aromatic system, effectively extending the conjugation.

This extension of the chromophore system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy, longer-wavelength light. This phenomenon is known as a bathochromic shift, or red shift. Theoretical studies on substituted benzofurans have shown that the placement of a methoxy group at the 5-position, in particular, leads to absorption at a significantly longer wavelength compared to substitution at other positions researchgate.net. The presence of the additional electron-donating amine group at the 3-position is expected to further enhance this effect, pushing the absorption maxima to even longer wavelengths.

The UV-Vis spectrum would therefore be expected to show characteristic bands corresponding to the electronic transitions within this extended π-system, providing insight into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Studies on closely related benzofuran derivatives have consistently shown that the fused bicyclic ring system is essentially planar nih.govnih.gov. It is therefore highly probable that the benzofuran core of this compound also adopts a planar conformation. The analysis would confirm this and determine the precise orientation of the methoxy and amine substituents relative to this plane. For instance, in a related compound, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, the methoxy group was found to be coplanar with the fused ring system nih.gov.

Crucially, X-ray crystallography would elucidate the network of intermolecular interactions that govern the crystal packing. The amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen atoms of the methoxy group and the furan ring are potential hydrogen bond acceptors. Therefore, it is anticipated that the crystal structure would be significantly stabilized by a network of intermolecular hydrogen bonds, likely of the N-H···O type. These interactions would link adjacent molecules, influencing the macroscopic properties of the crystal. The analysis would provide exact distances and angles for these hydrogen bonds, defining the specific packing motif, such as the formation of chains, sheets, or more complex three-dimensional networks nih.govnih.gov.

No Public Research Found on the Computational Chemistry of this compound

Following a comprehensive search of scholarly articles, research databases, and computational chemistry literature, no specific studies detailing the computational and theoretical chemistry of the compound This compound were identified. While research exists for structurally related benzofuran derivatives, the specific quantum chemical calculations, electronic structure, reactivity predictions, and intermolecular interaction analyses for this compound are not available in the public domain.

The user's request for an article structured around a detailed outline of its computational chemistry, including Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Frontier Molecular Orbital (FMO) Theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, cannot be fulfilled with scientifically accurate and verifiable data. Generating such an article would require fabricating research findings, which falls outside the scope of providing factual and reliable information.

The absence of published research on this specific molecule means that the necessary data for the requested tables and detailed discussions on its ground and excited state properties, molecular geometry, electronic transitions, HOMO-LUMO energy analysis, charge distribution, and intermolecular interactions are not available.

Therefore, the article focusing solely on the computational and theoretical chemistry of this compound as per the provided outline cannot be generated at this time.

Computational and Theoretical Chemistry of 5 Methoxy 1 Benzofuran 3 Amine

Thermodynamic Parameter Calculation and Conformational Analysis

Computational chemistry offers powerful tools for the detailed examination of the thermodynamic properties and conformational landscape of 5-Methoxy-1-benzofuran-3-amine. Density Functional Theory (DFT) is a widely employed method for such calculations, providing a balance between accuracy and computational cost. rsc.org

Conformational analysis is critical for understanding the three-dimensional structure of the molecule. The rotation around single bonds, particularly the C-N bond of the amine group and the C-O bond of the methoxy (B1213986) group, gives rise to different conformers. Each conformer possesses a distinct energy level, and identifying the global minimum energy conformation is key to understanding the molecule's preferred shape.

Theoretical calculations are performed to optimize the geometry of various possible conformers. From these optimized structures, thermodynamic parameters can be calculated. These parameters are crucial for determining the stability and relative abundance of each conformer at a given temperature. Key thermodynamic properties include:

Total Energy (E): Represents the internal energy of the molecule at 0 Kelvin. The conformer with the lowest total energy is the most stable.

Enthalpy (H): Accounts for the total energy plus the work done by the system on its surroundings (PV).

Gibbs Free Energy (G): A critical parameter for determining the spontaneity of processes and the equilibrium position. It is calculated using the formula G = H - TS, where T is the temperature and S is the entropy.

Entropy (S): A measure of the disorder or randomness of the system.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these values with high accuracy. rsc.orgsemanticscholar.org The computed total energy and thermodynamic parameters confirm the stability of different potential structures. rsc.org By comparing the Gibbs free energy of different conformers, researchers can predict their relative populations at thermal equilibrium.

Table 1: Illustrative Thermodynamic Parameters for Two Hypothetical Conformers of this compound Note: This table is a hypothetical representation based on typical computational outputs for similar molecules. Actual values would require specific calculations for this compound.

ParameterConformer A (Planar Amine)Conformer B (Pyramidal Amine)Relative Value (B vs A)
Total Energy (Hartree)-X.0000-X.0005-0.0005 Hartree
Enthalpy (kcal/mol)Y.00Y.31+0.31 kcal/mol
Gibbs Free Energy (kcal/mol)Z.00Z.45+0.45 kcal/mol

Solvation Models and Solvent Effects on Electronic Transitions

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to describe the interaction between a solute (this compound) and a solvent. These models are crucial for accurately predicting properties in solution, such as electronic absorption spectra.

One of the most common approaches is the Polarizable Continuum Model (PCM) . muni.cz In this model, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. The solute is placed within a cavity in this continuum, and the model calculates the mutual polarization between the solute and the solvent. muni.cz Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating excited states and simulating electronic spectra. chemrxiv.org When combined with a solvation model like PCM, TD-DFT can predict how the electronic transitions of a molecule will shift in different solvents—a phenomenon known as solvatochromism.

The electronic transitions of this compound, which determine its UV-Visible absorption spectrum, are affected by solvent polarity. Solvents can stabilize the ground state and the excited state of the molecule to different extents. For example, a polar solvent might stabilize a polar excited state more than the ground state, leading to a red shift (a shift to longer wavelengths) in the absorption maximum (λmax). Conversely, if the ground state is stabilized more, a blue shift (a shift to shorter wavelengths) may occur.

Theoretical studies can simulate the absorption spectra in the gas phase and in various solvents (e.g., cyclohexane, methanol, water) to predict these shifts. semanticscholar.org The accuracy of these predictions depends on the chosen functional (e.g., CAM-B3LYP is often used for charge-transfer excitations) and basis set. semanticscholar.orgarxiv.org These calculations provide valuable information on the nature of the excited states and the charge distribution within the molecule upon electronic excitation. sci-hub.sersc.org

Table 2: Predicted Electronic Transition Wavelengths (λmax) of this compound in Different Solvents Note: This table is a representative example based on computational studies of analogous benzofuran (B130515) derivatives. The values illustrate the expected solvatochromic shifts.

EnvironmentSolvent Dielectric Constant (ε)Predicted λmax (nm)Predicted Shift (nm)
Gas Phase1.0290-
Cyclohexane2.0294+4
Methanol33.0305+15
Water78.4308+18

Structure Activity Relationship Sar Studies of 5 Methoxy 1 Benzofuran 3 Amine Derivatives

Systematic Modification of the Benzofuran (B130515) Core

The benzofuran core of 5-methoxy-1-benzofuran-3-amine offers several positions for substitution, each influencing the molecule's interaction with biological targets. The inherent 5-methoxy group is a key feature, and its influence, along with modifications at other positions of the bicyclic system, has been a subject of investigation.

Systematic modifications have shown that the nature and position of substituents on the benzofuran ring are critical determinants of biological activity. For instance, the introduction of substituents at the C-2 position has been found to be crucial for the cytotoxic activity of some benzofuran derivatives. rsc.org Earlier SAR studies on benzofurans have indicated that ester or heterocyclic ring substitutions at this position are important for their cytotoxic effects. dea.gov

Furthermore, the electronic properties of substituents on the benzene (B151609) portion of the benzofuran ring can significantly impact activity. Studies on related benzofuran systems have shown that electron-donating groups can enhance the reactivity and biological activity of the scaffold. nih.gov For example, in the synthesis of certain benzofuran derivatives, higher electron density on the aromatic ring, achieved through the presence of multiple alkoxy groups, was found to promote the desired chemical transformations, suggesting a potential correlation with enhanced biological efficacy.

Halogenation of the benzofuran ring is another common strategy that has been explored to modulate the pharmacological profile of these derivatives. The introduction of halogen atoms such as bromine, chlorine, or fluorine can significantly increase the anticancer activities of benzofuran compounds. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is also a critical factor; for instance, in some series, maximum activity was observed when a halogen was placed at the para position of an N-phenyl ring attached to the benzofuran core. nih.gov

While the 5-methoxy group is a defining feature of the parent compound, its modification or the introduction of other substituents at this position can lead to significant changes in activity. The presence of a methoxy (B1213986) group at the 5-position has been shown to be favorable in certain contexts, such as in the synthesis of spiro[benzofuran-2,2'-inden]-3-yl)carbamate derivatives. nih.gov

Below is an interactive data table summarizing the impact of systematic modifications to the benzofuran core on biological activity, based on findings from related benzofuran series.

Modification PositionSubstituent TypeObserved Effect on Biological ActivityReference Compound Series
C-2Ester or HeterocycleCrucial for cytotoxic activityGeneral Benzofurans
Benzene RingMultiple Alkoxy GroupsPromotes desired chemical transformationsN-benzyl substituted (ortho-hydroxy)phenyl acetic acid ethyl esters
Benzene RingHalogen (Br, Cl, F)Increases anticancer activityGeneral Benzofurans
C-5Methoxy GroupFavorable for the synthesis of certain derivativesspiro[benzofuran-2,2'-inden]-3-yl)carbamates

Variation of the 3-Amino Group and Side Chain Substituents

The 3-amino group and its associated side chain are pivotal for the biological activity of this compound derivatives, offering a versatile point for modification to fine-tune their pharmacological properties. The nature of the amine (primary, secondary, or tertiary) and the length, branching, and functionality of the side chain all play a significant role in receptor binding and enzyme inhibition.

A classic example of this is seen in the comparison of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and its N-ethyl analog, 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine. dea.gov These seemingly minor modifications to the amino group can lead to differences in their affinity for biological targets such as serotonin (B10506) receptors. researchgate.net In a study evaluating the affinity of benzofuran analogues for serotonin 5-HT2 and 5-HT1A receptors, it was found that the 5-HT1A receptor is less discriminating between an indole (B1671886) and a benzofuran core, while both primary and tertiary amine derivatives showed higher affinity for the 5-HT2 receptor. researchgate.net

Further extending the exploration of the amino side chain, a series of 5-amino- and 5-(aminomethyl)benzofuran derivatives were synthesized as histamine H3 receptor antagonists. nih.gov This work demonstrated that incorporating the amine into a cyclic structure, such as a pyrrolidine ring, can lead to highly potent compounds. nih.gov Specifically, the compound 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine exhibited nanomolar and subnanomolar affinities for human and rat H3 receptors, respectively, representing a significant improvement over earlier, more structurally constrained series. nih.gov This highlights the importance of both the nature of the cyclic amine and the stereochemistry at the side chain.

The length of the alkyl chain connecting the 3-position of the benzofuran to the amino group also influences activity. For instance, novel benzofuran derivatives linked to a 3-indoletetrahydropyridine through an alkyl chain of varying lengths were evaluated for their affinity to the serotonin transporter and 5-HT1A receptor. nih.gov

The following interactive data table illustrates the impact of varying the 3-amino group and its side chain on the biological activity of this compound and related analogs.

Amine TypeSide Chain ModificationTargetEffect on ActivityReference Compound
Tertiary (N,N-dimethyl)EthanamineSerotonin ReceptorsActive ligand2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine
Secondary (N-ethyl)EthanamineSerotonin ReceptorsActive ligand, allows for comparison of affinity2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine
Cyclic (Pyrrolidine)(R)-2-methylpyrrolidin-1-yl)ethylHistamine H3 ReceptorHigh potency antagonist2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine
Primary/SecondaryAlkyl chain to 3-indoletetrahydropyridineSerotonin Transporter & 5-HT1A ReceptorDual affinity ligandsIndole-benzofuran hybrids

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules.

While specific QSAR studies focusing exclusively on this compound derivatives are not extensively reported in the provided search results, QSAR studies on broader classes of benzofuran and indole derivatives provide valuable insights into the physicochemical properties that govern their biological activities. For instance, a QSAR study on a series of benzofuran and indole derivatives as inhibitors of the histone-lysine N-methyl transferase (HKMT) Enhancer of Zeste Homologue 2 (EZH2) was conducted. eurjchem.com This study utilized multiple linear regression (MLR) to develop a model with good predictive power. eurjchem.com The model identified key molecular descriptors, such as minHBint4 and Wlambdal.unity, as being important for the inhibitory activity. eurjchem.com Such descriptors can provide information about the hydrogen bonding potential and the shape of the molecule, respectively. The robustness and predictive power of the QSAR model were validated, suggesting its utility in designing new active compounds. researchgate.net

In another study, a 3-D-QSAR CoMFA and CoMSIA analysis was performed on a series of indole derivatives targeting the serotonin transporter (SERT), dopamine D2 receptor, and MAO-A enzyme. nih.gov This type of study provides a more detailed understanding of the steric and electrostatic field requirements for optimal interaction with the biological target. The insights gained from such QSAR models, even if not on the exact this compound scaffold, can be extrapolated to guide the design of new derivatives with desired activities. For example, understanding the importance of specific electronic or steric features in a related series can inform the choice of substituents to be incorporated into the this compound core.

The development of a robust QSAR model for a specific biological target of this compound derivatives would involve synthesizing a series of analogs with diverse substituents and measuring their in vitro activity. The resulting data would then be used to build and validate a model that could accelerate the discovery of new lead compounds.

Design Principles for Targeting Specific Biological Pathways (in vitro focus)

The design of this compound derivatives to target specific biological pathways in vitro relies on a deep understanding of the molecular interactions between the ligand and its target, be it a receptor or an enzyme. By strategically modifying the chemical structure, it is possible to enhance potency, selectivity, and the desired biological response.

One prominent example of targeted design involves the development of benzofuran derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy. nih.gov A series of novel benzofuran derivatives were designed and synthesized based on scaffold hopping and conformational restriction strategies. nih.gov Many of these compounds potently suppressed the enzymatic activity of LSD1 and inhibited the proliferation of tumor cells in vitro. nih.gov The binding modes of these compounds were rationalized through molecular docking studies, which provide a virtual model of how the ligand fits into the active site of the enzyme. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

The design of ligands for specific receptor subtypes is another area where these principles are applied. For instance, the benzofuran scaffold has been utilized to develop ligands with dual affinity for the 5-HT1A receptor and the serotonin transporter, which is a desirable profile for potential antidepressant agents. nih.govresearchgate.net The design strategy often involves linking the benzofuran core to another pharmacophore, such as a 3-indoletetrahydropyridine, through an alkyl chain of optimal length to achieve the desired dual activity. nih.gov

Furthermore, the anti-inflammatory potential of benzofuran derivatives has been explored by designing hybrids that target key signaling pathways, such as the NF-κB and MAPK pathways. mdpi.com By combining the benzofuran nucleus with other heterocyclic fragments like piperazine, tetrazole, and imidazole, novel compounds with potent anti-inflammatory activity have been developed. mdpi.com The in vitro evaluation of these compounds in lipopolysaccharide (LPS)-stimulated RAW264.7 cells allows for the assessment of their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. mdpi.com

Molecular modeling and docking studies are invaluable tools in the rational design of these targeted molecules. For example, the anxiolytic potential of a 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione derivative was investigated through molecular docking studies with the GABA-A receptor. researchgate.net These computational methods help to predict the binding interactions and guide the synthesis of compounds with a higher probability of biological activity. researchgate.net

Advanced Analytical Methodologies in Research and Development

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate and quantify components within a mixture. For 5-Methoxy-1-benzofuran-3-amine, both high-performance liquid chromatography and gas chromatography-mass spectrometry are essential tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. The development of a robust, stability-indicating HPLC method is fundamental for quality control in its synthesis and formulation.

Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 reversed-phase column, which separates compounds based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer (such as formic acid or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized through isocratic or gradient elution to achieve optimal separation of the main compound from any impurities. semanticscholar.orgderpharmachemica.com A Photo Diode Array (PDA) detector is often used to monitor the column effluent, selected at a wavelength of maximum absorbance for the benzofuran (B130515) chromophore, such as 268 nm. semanticscholar.org

Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. semanticscholar.org Key validation parameters include:

System Suitability: Ensures the chromatographic system is operating correctly.

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrated by preparing serial dilutions and plotting the peak area response against concentration. A high regression coefficient (e.g., >0.999) indicates a linear relationship. semanticscholar.orgmdpi.com

Accuracy: Determined by recovery studies at different concentration levels (e.g., 50%, 100%, 150%), with results typically expected within 98-102%. semanticscholar.org

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (%RSD) typically required to be less than 2%. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. semanticscholar.orgmdpi.com

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. semanticscholar.org

Table 1: Example Parameters for a Validated HPLC Method for this compound

Parameter Specification Finding
Chromatographic Conditions
Column Agilent C18 (150 mm × 4.6 mm, 5 µm) Effective separation achieved.
Mobile Phase Acetonitrile: 0.1% Formic Acid (50:50 v/v) Isocratic elution provided stable baseline.
Flow Rate 1.0 mL/min Optimal resolution and run time.
Detection Wavelength 268 nm Maximum absorbance for the analyte.
Retention Time ~2.3 minutes Allows for rapid analysis.
Validation Parameters
Linearity Range 5 - 30 µg/mL Regression Coefficient (R²) = 0.999
Accuracy (% Recovery) 99.17% – 100.70% Within acceptable limits.
Precision (%RSD) < 2% High degree of precision.
LOD 0.29 µg/mL Method is sensitive.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While primary amines like this compound can exhibit poor chromatographic behavior due to their polarity, derivatization can overcome this limitation. This process converts the analyte into a less polar, more volatile derivative suitable for GC analysis.

Common derivatization techniques for amines include silylation, which replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. This reduces intermolecular hydrogen bonding, increasing the compound's volatility and improving peak shape.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-1 or Rxi-5MS column). researchgate.netnih.gov The separated components then enter the mass spectrometer, which serves as the detector. Electron Ionization (EI) is a common ionization technique where the molecules are bombarded with electrons, causing them to fragment in a reproducible pattern. researchgate.net This fragmentation pattern, or mass spectrum, acts as a "molecular fingerprint," allowing for the confident identification of the compound. The mass spectrum for a related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, shows a characteristic base peak at m/z 58. researchgate.netresearchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

Parameter Specification Purpose
Gas Chromatograph (GC)
Column Rxi-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) Provides separation of volatile compounds.
Injector Temperature 270°C Ensures complete vaporization of the sample.
Oven Program Start at 40°C, ramp at 10°C/min to 280°C Separates components based on boiling points.
Carrier Gas Helium Inert gas to carry the sample through the column.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV Creates reproducible fragmentation for identification.
Source Temperature 200°C - 230°C Maintains ions in the gas phase.
Mass Scan Range 34 - 600 amu Detects a wide range of fragment masses.

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that are complementary to HPLC and GC. CE methods are known for their high efficiency, minimal sample and solvent consumption, and rapid analysis times. nih.govnih.gov These techniques separate charged molecules in a narrow-bore fused-silica capillary under the influence of a high electric field. analyticaltoxicology.com

For a basic compound like this compound, which would be protonated and positively charged in an acidic buffer, Capillary Zone Electrophoresis (CZE) is a highly suitable technique. nih.govnih.gov In CZE, separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. nih.gov This allows for the effective separation of the primary compound from its impurities, which may have different charges or sizes.

Another relevant CE technique is Micellar Electrokinetic Chromatography (MEKC). MEKC can separate both charged and neutral compounds by adding a surfactant (like sodium dodecyl sulfate) to the buffer to form micelles. nih.gov Separation is then based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer, providing an alternative selectivity to CZE and HPLC. nih.gov The development of CE methods, particularly for chiral separations of benzofuran compounds, has been demonstrated as a viable analytical approach. semanticscholar.org

Table 3: Potential Capillary Electrophoresis Conditions for this compound Analysis

Parameter Capillary Zone Electrophoresis (CZE) Micellar Electrokinetic Chromatography (MEKC)
Instrumentation Agilent 7100 CE or similar Agilent 7100 CE or similar
Capillary Fused-silica (e.g., 50 µm ID, 50 cm length) Fused-silica (e.g., 50 µm ID, 50 cm length)
Background Electrolyte 25 mM Phosphate buffer, pH 2.5 25 mM Phosphate buffer with 50 mM SDS, pH 7.0
Applied Voltage 20 - 30 kV -20 to -30 kV (reversed polarity)
Temperature 25°C 25°C
Injection Hydrodynamic (e.g., 50 mbar for 5 s) Hydrodynamic (e.g., 50 mbar for 5 s)
Detection Diode Array Detector (DAD) at ~210 nm Diode Array Detector (DAD) at ~210 nm

| Principle of Separation | Charge-to-size ratio | Differential partitioning into micelles |

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Routes for Benzofuran-3-amines

The synthesis of the benzofuran-3-amine (B13040303) core is a critical step in the exploration of this class of compounds. While established methods exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies. Traditional syntheses often involve the reaction of 2-hydroxybenzonitriles with bromoethanone derivatives. cas.czresearchgate.netcas.cz For instance, 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines have been prepared from 2-hydroxybenzonitrile (B42573) and corresponding bromoethanone derivatives. cas.czresearchgate.netcas.cz

A notable advancement is the development of transition-metal-free, one-pot syntheses. One such method involves the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature to yield benzofuran-3-amines, offering a more direct and potentially safer route. mdpi.com Research into microwave-assisted organic synthesis (MAOS) could also significantly reduce reaction times and improve yields. The development of stereoselective synthetic methods will be crucial for producing enantiomerically pure compounds, which is often essential for selective biological activity.

Future synthetic explorations could focus on:

Flow Chemistry: Implementing continuous flow processes for safer, more controlled, and scalable production.

Catalytic C-H Activation: Direct functionalization of the benzofuran (B130515) core to introduce diversity without the need for pre-functionalized starting materials.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form the desired product, increasing efficiency and reducing waste.

A summary of potential synthetic approaches is presented below.

Synthetic StrategyStarting MaterialsKey FeaturesPotential Advantages
Classical Cyclization 2-hydroxybenzonitriles, Bromoethanone derivativesBase-mediated cyclizationWell-established, versatile for substitution patterns cas.czammanu.edu.jo
Transition-Metal-Free Synthesis 2-fluorobenzonitriles, Substituted alcoholsOne-pot reaction at room temperatureAvoids potentially toxic metal catalysts, milder conditions mdpi.com
Intramolecular Cyclization 2-(2-oxo-2-phenylethoxy)benzonitrileBase-catalyzed ring closureEfficient formation of the benzofuran ring ammanu.edu.jo

Application of Advanced Computational Tools for De Novo Design

Computational chemistry offers powerful tools for accelerating the drug discovery process. De novo design, in particular, allows for the creation of novel molecular structures with optimized binding affinities for specific biological targets. For the 5-methoxy-1-benzofuran-3-amine scaffold, computational approaches can be used to design derivatives with enhanced potency and selectivity. nih.govnih.gov

The process typically involves:

Target Identification: Identifying a protein target of interest.

Binding Site Analysis: Characterizing the geometry and chemical properties of the target's binding pocket.

Fragment-Based Growth: Using the benzofuran core as a starting point, algorithms can "grow" new functional groups within the binding site to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Scoring and Ranking: The newly designed molecules are evaluated using scoring functions that predict their binding affinity. nih.govnih.gov

Studies on other benzofuran derivatives have successfully used these methods to generate potent inhibitors for targets like PIM1 kinase and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For example, de novo design based on a 2-methylenebenzofuran-3(2H)-one core led to the identification of novel PIM1 inhibitors. nih.gov Similarly, computational design has been used to develop benzofuran derivatives as potent Lysine-Specific Demethylase 1 (LSD1) inhibitors. researchgate.net These examples highlight the potential of applying similar computational strategies to design novel ligands based on the this compound structure.

Identification of Novel Molecular Targets through High-Throughput Screening (in vitro)

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a wide array of biological targets. For this compound and a library of its derivatives, HTS can be a powerful, unbiased approach to uncover novel molecular targets and previously unknown biological activities.

The HTS process would involve:

Library Generation: Synthesizing a diverse library of analogs based on the this compound scaffold, varying substituents at different positions.

Assay Development: Creating robust in vitro assays for a wide range of targets, including enzymes, receptors, and ion channels.

Screening and Hit Identification: Executing the automated screening to identify "hits"—compounds that show activity in a particular assay.

Hit-to-Lead Optimization: Following up on initial hits with more detailed dose-response studies and secondary assays to confirm activity and selectivity.

Given the structural similarity of benzofurans to various biologically active molecules, potential targets could span multiple protein families. The benzofuran scaffold is present in compounds showing promise as anticancer, antimicrobial, and anti-inflammatory agents, suggesting a broad range of potential targets. lbp.worldnih.gov

Exploration of Specific Biological Activities (e.g., selective enzyme modulation)

Building on initial screening results, future research should focus on the detailed characterization of specific biological activities. A particularly promising area is the selective modulation of enzyme activity. Benzofuran derivatives have been identified as inhibitors or modulators of several important enzyme classes.

For instance, derivatives of 5-methoxy benzofuran have been designed and evaluated as potential inhibitors of monoamine oxidase (MAO), an enzyme critical in neurotransmitter metabolism and a target in Parkinson's disease. tandfonline.comresearchgate.net Other studies have identified benzofuran-based compounds as potent and selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in cancer and CNS disorders. acs.org The 5-methoxy substituent, in particular, has been shown to be favorable for activity at melatonin (B1676174) receptors in other benzofuran series. nih.gov

Future research in this area would involve detailed mechanistic studies to understand how these compounds interact with their target enzymes.

Potential Enzyme Target ClassRationale based on Benzofuran ScaffoldExample Research Finding
Kinases The benzofuran core can act as a scaffold to position functional groups that interact with the ATP-binding site of kinases.Benzofuran-3-yl-(indol-3-yl)maleimides are potent GSK-3β inhibitors. acs.org
Monoamine Oxidases (MAOs) The aromatic and heterocyclic nature of the scaffold is suitable for binding within the active site of MAO enzymes.5-methoxy benzofuran hybrids show inhibitory activity against MAO-A and MAO-B. tandfonline.com
Histone Modifying Enzymes The planar ring system can participate in interactions within the active sites of enzymes like demethylases.Benzofuran derivatives have been designed as novel Lysine-Specific Demethylase 1 (LSD1) inhibitors. researchgate.net
Melatonin Receptors The 5-methoxy group is a key feature of melatonin, suggesting potential for receptor interaction.A 5-methoxy substituent on a benzofuran derivative was found to be favorable for agonistic activity at MT₁ and MT₂ receptors. nih.gov

By systematically pursuing these non-clinical research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-1-benzofuran-3-amine and its derivatives?

  • Methodology : A common approach involves cyclization reactions using substituted phenols and amines. For example, 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran derivatives can be synthesized via oxidative coupling of 4-methoxyphenol with styrene in hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Derivatives like 5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride are synthesized through reductive amination or nucleophilic substitution, followed by salt formation .
  • Key Considerations : Solvent choice (e.g., hexafluoropropanol enhances reaction efficiency) and oxidant stability are critical for yield optimization.

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR/IR : Confirm structure via 1^1H NMR (e.g., methoxy singlet at δ ~3.8 ppm) and 13^{13}C NMR (e.g., carbonyl signals at ~170 ppm for oxidized derivatives) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For benzofuran derivatives, planar ring systems with dihedral angles (e.g., 80.96° between benzofuran and substituent rings) and π-π interactions (centroid separations ~3.6–3.8 Å) are typical .
    • Data Interpretation : Compare observed melting points (e.g., 113–114°C for phthalide derivatives) and spectral data against literature .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Case Study : Discrepancies in 1^1H NMR signals may arise from tautomerism or solvent effects. For example, dihydrobenzofuran-3-amine derivatives exhibit proton splitting patterns sensitive to HCl salt formation .
  • Resolution Strategy :

  • Use deuterated solvents (e.g., CDCl3_3) for consistent NMR baselines.
  • Validate via HRMS (e.g., observed [M+H+^+] at m/z 165.0606 vs. calculated 165.0552 for phthalide derivatives) .
  • Cross-reference with X-ray data to confirm substituent orientation .

Q. What experimental designs optimize reaction conditions for benzofuran-3-amine derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, palladium(II) acetate in dibromomethane at 140°C yields 33% of 5-methoxyisobenzofuran-1(3H)-one .
  • Kinetic Studies : Monitor reaction progress via TLC (hexane:ethyl acetate eluents) and isolate intermediates for mechanistic insights .
    • Contradiction Management : Low yields (e.g., 33% in Pd-catalyzed reactions) may require alternative catalysts (e.g., Cu or Fe complexes) or microwave-assisted synthesis .

Q. How can researchers investigate the biological activity of this compound derivatives while addressing data variability?

  • Methodology :

  • In Vitro Assays : Screen for antiplatelet or antioxidant activity using standardized protocols (e.g., inhibition of glutamate-induced cytotoxicity in PC12 cells) .
  • Dose-Response Analysis : Address variability via triplicate experiments and statistical tools (e.g., ANOVA).
    • Contradiction Analysis : Conflicting bioactivity results may stem from impurity profiles (e.g., >95% purity required) or stereochemical differences (e.g., (R)- vs. (S)-isomers) .

Methodological Guidelines

  • Safety & Compliance : Follow SDS guidelines for handling amines (e.g., avoid inhalation, use PPE) and store below -20°C for labile derivatives .
  • Data Validation : Cross-check synthetic intermediates via IR (e.g., carbonyl stretches at ~1736 cm1^{-1}) and melting points .

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